![molecular formula C16H18N2O5 B5069956 allyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5477-51-0](/img/structure/B5069956.png)
allyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 in the ring . The structure also contains a methoxyphenyl group, which is a phenol derivative with a methoxy group (-O-CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of these functional groups. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its atoms. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
- Curcumin exhibits potent anti-inflammatory effects by modulating various signaling pathways. It inhibits pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for managing inflammatory conditions .
- As a natural antioxidant, curcumin scavenges free radicals and protects cells from oxidative damage. Its ability to enhance endogenous antioxidant defenses contributes to its therapeutic potential .
- Numerous studies have explored curcumin’s role in cancer prevention. It interferes with cell proliferation, angiogenesis, and metastasis. Additionally, it induces apoptosis (programmed cell death) in cancer cells .
- Curcumin crosses the blood-brain barrier and exhibits neuroprotective effects. It may help prevent neurodegenerative diseases like Alzheimer’s and Parkinson’s by reducing oxidative stress and inflammation in the brain .
- Curcumin improves lipid profiles, reduces blood pressure, and prevents atherosclerosis. Its anti-inflammatory properties contribute to overall cardiovascular well-being .
- Researchers have explored curcumin-metal complexes for various applications. These complexes exhibit enhanced stability and bioavailability. Additionally, curcumin nanoconjugates with metal and metal oxide nanoparticles have been developed for targeted drug delivery .
Anti-Inflammatory Properties
Antioxidant Activity
Cancer Chemoprevention
Neuroprotection and Cognitive Health
Cardiovascular Health
Metal Complexes and Nanoparticles
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-7-23-15(20)13-9(2)17-16(21)18-14(13)10-5-6-11(19)12(8-10)22-3/h4-6,8,14,19H,1,7H2,2-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYENBAJJKRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385905 |
Source
|
Record name | BAS 00381663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5477-51-0 |
Source
|
Record name | BAS 00381663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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